Decanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester
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Overview
Description
Decanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester is a synthetic organic compound with the molecular formula C19H42O4Si2. It is a derivative of decanoic acid, where the hydroxyl groups are replaced by trimethylsilyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester typically involves the esterification of decanoic acid with 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethanol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) .
Chemical Reactions Analysis
Types of Reactions
Decanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
Oxidation: Formation of decanoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted silyl ethers.
Scientific Research Applications
Decanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: In studies involving lipid metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of decanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl groups provide steric hindrance and protect the ester from hydrolysis, allowing it to participate in specific biochemical pathways. The compound can modulate enzyme activity and influence metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Decanoic acid, 1,3-bis(trimethylsilyloxy)propan-2-yl ester
- 2,4-bis(trimethylsilyl)oxybenzoic acid trimethylsilyl ester
Uniqueness
Decanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester is unique due to its specific structure, which provides enhanced stability and reactivity compared to other similar compounds. The presence of multiple trimethylsilyl groups allows for versatile chemical modifications and applications in various research fields .
Properties
CAS No. |
55268-48-9 |
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Molecular Formula |
C19H42O4Si2 |
Molecular Weight |
390.7 g/mol |
IUPAC Name |
1,3-bis(trimethylsilyloxy)propan-2-yl decanoate |
InChI |
InChI=1S/C19H42O4Si2/c1-8-9-10-11-12-13-14-15-19(20)23-18(16-21-24(2,3)4)17-22-25(5,6)7/h18H,8-17H2,1-7H3 |
InChI Key |
STBQJQZMNVLJEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OC(CO[Si](C)(C)C)CO[Si](C)(C)C |
Origin of Product |
United States |
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